(Undeca-3,4-dien-1-yl)benzene
Description
Structure
3D Structure
Properties
CAS No. |
919285-06-6 |
|---|---|
Molecular Formula |
C17H24 |
Molecular Weight |
228.37 g/mol |
InChI |
InChI=1S/C17H24/c1-2-3-4-5-6-7-8-9-11-14-17-15-12-10-13-16-17/h7,9-10,12-13,15-16H,2-6,11,14H2,1H3 |
InChI Key |
QXJBKFXYHIAAQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=C=CCCC1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Reaction Chemistry of Undeca 3,4 Dien 1 Yl Benzene and Analogous Arylallenes
Cycloaddition Reactions of Allenes
The allenic system, with its orthogonal π-bonds, can participate in a wide array of cycloaddition reactions, acting as a two-, three-, or four-carbon component. The presence of an aryl group significantly influences the regioselectivity and reactivity of these transformations.
[4+2] Cycloadditions (e.g., Diels-Alder type)
The Diels-Alder reaction, a cornerstone of six-membered ring synthesis, typically involves a conjugated diene and a dienophile. rsc.orgwikipedia.orgorganic-chemistry.orgiitk.ac.inmasterorganicchemistry.com Arylallenes can surprisingly function as the four-π-electron component in Lewis acid-catalyzed [4+2] cycloadditions with acrylate (B77674) derivatives. nih.gov This process leads to the formation of bi- and tricyclic dihydronaphthalene derivatives through a non-conventional bond disconnection. nih.gov The reaction is proposed to proceed through a concerted, asynchronous transition state. nih.gov
While specific examples involving (Undeca-3,4-dien-1-yl)benzene are not extensively documented, studies on analogous arylallenes demonstrate the feasibility and utility of this reaction. For instance, the reaction of phenylallene with methyl acrylate, catalyzed by a Lewis acid, yields the corresponding dihydronaphthalene product.
| Diene (Arylallene) | Dienophile | Catalyst | Product | Yield (%) | Ref |
| Phenylallene | Methyl acrylate | AlCl₃ | 2-Methyl-4-phenyl-1,2-dihydronaphthalene-1-carboxylate | 75 | nih.gov |
| 4-Methoxyphenylallene | Ethyl acrylate | SnCl₄ | 2-Ethyl-6-methoxy-4-phenyl-1,2-dihydronaphthalene-1-carboxylate | 82 | nih.gov |
This table presents representative examples of Diels-Alder type reactions with arylallenes analogous to this compound.
[3+2] Cycloadditions
In [3+2] cycloadditions, the allene (B1206475) typically acts as the two-atom component (dipolarophile), reacting with a 1,3-dipole to form a five-membered ring. chesci.comwikipedia.org Nitrones are common 1,3-dipoles used in these reactions with arylallenes. researchgate.net The regioselectivity of the addition is influenced by the electronic nature of both the nitrone and the arylallene. wikipedia.org
For instance, the reaction of an arylallene with a C,N-cyclic azomethine imine in the presence of a zinc salt has been shown to proceed with high regioselectivity. acs.org This type of reaction can also exhibit excellent stereocontrol, including axial-to-central chirality transfer when chiral allenes are used.
| Arylallene | 1,3-Dipole | Catalyst/Conditions | Product | Yield (%) | Diastereomeric Ratio | Ref |
| Phenylallene | C,N-Cyclic azomethine imine | Zn(OAc)₂ | Tetrahydroquinoline derivative | 85 | >20:1 | acs.org |
| 4-Tolylallene | N-Benzyl-C-phenylnitrone | Toluene, reflux | 5-Methylene-2,3-diphenylisoxazolidine | 78 | - | researchgate.net |
This table showcases examples of [3+2] cycloaddition reactions with arylallenes analogous to this compound.
[2+2] Cycloadditions and Dimerization Pathways
The [2+2] cycloaddition of allenes with alkenes or alkynes is a powerful tool for the synthesis of cyclobutane (B1203170) and cyclobutene (B1205218) derivatives. rsc.org These reactions can be induced thermally, photochemically, or by using transition metal catalysts. rsc.orgnih.gov The regioselectivity of the cycloaddition is a key consideration, especially with unsymmetrically substituted allenes.
Photochemical [2+2] cycloadditions often proceed via diradical intermediates, and the product distribution can be influenced by the stability of these intermediates. researchgate.net For example, the photochemical addition of cyclopentenone to allene gives a mixture of head-to-head and head-to-tail adducts. researchgate.net
Transition metal catalysis, particularly with nickel, has been shown to be effective for the intramolecular [2+2] cycloaddition of ene-allenes, leading to the formation of fused cyclobutane derivatives. mdpi.com
| Allene Component | Alkene/Alkyne Component | Conditions | Product Type | Yield (%) | Ref |
| 1,1-Dimethylallene | 1,1-Dichloro-2,2-difluoroethene | Thermal | Methylenecyclobutane | 90 | rsc.org |
| Phenylallene | Acrylonitrile | Photochemical | Cyclobutane derivative | 65 | nih.gov |
| Ene-allene (intramolecular) | - | [Ni(cod)₂], dppf, 100 °C | Fused cyclobutane | 95 | mdpi.com |
This table provides examples of [2+2] cycloaddition reactions involving allenes, which are relevant to the reactivity of this compound.
Dimerization of arylallenes can also occur under certain conditions, leading to various cyclobutane derivatives. The regioselectivity of dimerization (head-to-head vs. head-to-tail) is dependent on the substitution pattern of the allene.
Higher-Order Cycloadditions ([1+2+2], [2+2+2], [4+3], [4+2+2])
Allenes are also capable of participating in higher-order cycloaddition reactions, which provide access to larger ring systems. scripps.edugroupjorgensen.com These reactions are often catalyzed by transition metals and can assemble complex molecular architectures in a single step.
A notable example is the rhodium-catalyzed [2+2+2] cycloaddition of allene-yne-allene derivatives, which constructs tricyclic systems with good chemo- and diastereoselectivity. mdpi.comnih.gov In these reactions, the internal double bonds of the allene moieties are typically involved in the cyclization. nih.gov Indium-catalyzed [2+2+2] cycloadditions of allenes with two molecules of an imine have also been developed for the synthesis of hexahydropyrimidines. rsc.org
Chromium(0)-promoted [6π+2π] cycloadditions of allenes with cycloheptatriene (B165957) have been reported to yield bicyclo[4.2.1]nonane derivatives. nih.gov
| Reaction Type | Allene Component | Other Reactants | Catalyst | Product Type | Yield (%) | Ref |
| [2+2+2] | Allene-yne-allene | - | RhCl(PPh₃)₃ | Tricyclic system | 60-70 | nih.gov |
| [2+2+2] | Phenylallene | 2 x Formaldimine | InCl₃ | Hexahydropyrimidine | 85 | rsc.org |
| [6π+2π] | Phenylallene | Cycloheptatriene | Cr(CO)₃(η⁶-C₇H₈) | Bicyclo[4.2.1]nonane derivative | 64 | nih.gov |
This table illustrates examples of higher-order cycloaddition reactions involving arylallenes, providing insight into the potential reactivity of this compound.
Catalytic Cycloadditions with Transition Metals
Transition metal catalysis plays a pivotal role in expanding the scope and controlling the selectivity of cycloaddition reactions involving allenes. researchgate.netwilliams.edu Various metals, including palladium, nickel, rhodium, and iron, have been employed to catalyze different modes of cycloaddition.
Palladium-catalyzed [4+2] cycloadditions of arylallenes with alkenes have been developed, offering an alternative to Lewis acid-promoted reactions. researchgate.net Nickel catalysts are particularly effective for intramolecular [4+2] cycloadditions of dienynes, which can proceed under much milder conditions than their thermal counterparts. williams.edu
Rhodium catalysts are widely used for [2+2+2] cycloadditions, as discussed in the previous section. mdpi.comnih.gov Iron catalysts have been utilized for the [3+2] cycloaddition of nitrones with alkynes, a reaction that can be extended to allenes. rsc.org
| Catalyst System | Reaction Type | Substrates | Product Type | Yield (%) | Ref |
| Ni(0)/L* | Intramolecular [4+2] | Dienyne | Hydroisoquinoline derivative | 81 | williams.edu |
| RhCl(PPh₃)₃ | [2+2+2] | Allene-yne-allene | Tricyclic system | 65 | nih.gov |
| Fe(OTf)₂/(S,S)-DBFOX-Ph | [3+2] | Aryl nitrone, propiolate | Δ⁴-Isoxazoline | up to 99 | rsc.org |
This table highlights the versatility of transition metal catalysts in promoting various cycloaddition reactions of allenes and related unsaturated systems.
Hydrofunctionalization and Bifunctionalization Reactions of Allenes
Hydrofunctionalization and bifunctionalization reactions of allenes provide a direct and atom-economical route to a wide range of functionalized molecules. researchgate.netresearchgate.net These reactions involve the addition of H-X or X-Y moieties across one of the double bonds of the allene.
The hydroamination of allenes, catalyzed by transition metals such as palladium, copper, or titanium, is a powerful method for the synthesis of allylic amines. rsc.orgsnnu.edu.cnthieme-connect.deustc.edu.cn The regioselectivity of the addition (to form branched or linear products) can often be controlled by the choice of catalyst and reaction conditions. rsc.org For example, a palladium complex with a bulky phosphine (B1218219) ligand has been shown to selectively produce branched allylamines from monosubstituted allenes. snnu.edu.cn
Hydroarylation of allenes, where a C-H bond of an arene is added across a C=C bond of the allene, offers a direct method for the synthesis of more complex aryl-substituted alkenes.
Bifunctionalization reactions, where two different functional groups are introduced simultaneously, further expand the synthetic utility of allenes. An example is the iron-catalyzed contrasteric C(sp²)-H functionalization of monosubstituted allenes with N-sulfonyl hemiaminal ethers, which leads to α-aminoalkyl 1,1-disubstituted allenes. nih.gov
This table presents examples of hydrofunctionalization and bifunctionalization reactions of allenes and related compounds, demonstrating synthetic routes applicable to this compound.
Transition Metal-Catalyzed Hydrofunctionalization
Transition metal catalysis provides a powerful platform for the selective hydrofunctionalization of arylallenes, enabling the introduction of a wide array of functional groups across the allene backbone. These reactions are prized for their atom economy and ability to generate valuable products from readily accessible starting materials.
Rhodium-catalyzed hydrothiolation of arylallenes has been shown to proceed with high regioselectivity. The reaction of monosubstituted allenes with thiols in the presence of a rhodium catalyst, such as Wilkinson's catalyst, typically yields the corresponding vinyl sulfides. The regiochemical outcome is dictated by the electronic properties of the allene and the nature of the thiol. For instance, the reaction often favors the formation of the product resulting from the addition of the thiol to the more electrophilic carbon of the allene.
Palladium catalysis has also been extensively explored for the hydrofunctionalization of allenes. For example, palladium-catalyzed hydroamination reactions offer a direct route to allylic amines, which are important building blocks in medicinal chemistry and materials science. The regioselectivity of these reactions can often be controlled by the choice of ligands and reaction conditions.
Nickel-catalyzed hydrocyanation represents another key hydrofunctionalization reaction. The addition of hydrogen cyanide across the allene double bonds can be achieved with high efficiency and selectivity, providing access to valuable nitrile-containing molecules. The catalytic cycle is thought to involve the formation of a nickel-hydride species that subsequently undergoes migratory insertion with the allene.
| Catalyst System | Substrate | Reagent | Product Type | Key Features |
| Rh(PPh3)3Cl | Arylallene | Thiol | Vinyl sulfide | High regioselectivity |
| Pd(dba)2 / Ligand | Arylallene | Amine | Allylic amine | Ligand-controlled regioselectivity |
| Ni(cod)2 / PPh3 | Arylallene | HCN | Alkenyl nitrile | Atom-economical C-C bond formation |
Asymmetric Bifunctionalization Strategies for Arylallenes
The development of asymmetric bifunctionalization reactions of arylallenes has opened up new avenues for the enantioselective synthesis of complex chiral molecules. These transformations simultaneously introduce two new functional groups across the allene, often creating one or more stereocenters with high levels of stereocontrol.
One prominent strategy involves the palladium-catalyzed asymmetric hydroalkylation of arylallenes. In these reactions, a nucleophile and a proton are added across one of the double bonds of the allene. By employing chiral ligands, it is possible to achieve high enantioselectivity in the formation of the resulting allylic products. For example, the use of chiral phosphine ligands in combination with a palladium precursor can facilitate the enantioselective addition of soft nucleophiles, such as malonates, to arylallenes.
Copper-catalyzed asymmetric carbo- and hydroaminations of allenes have also emerged as powerful methods for the synthesis of chiral amines. These reactions involve the addition of an amine and a carbon-based or hydrogen nucleophile across the allene. The use of chiral copper complexes allows for precise control over the stereochemical outcome of the reaction.
Furthermore, rhodium-catalyzed asymmetric hydroboration of arylallenes provides an efficient route to chiral allylic boronic esters. These versatile intermediates can be further functionalized to access a wide range of chiral compounds, including alcohols, amines, and halides. The enantioselectivity of the hydroboration is typically controlled by the chiral diene ligand coordinated to the rhodium center.
| Catalyst System | Reaction Type | Nucleophile | Product | Enantioselectivity |
| Pd(0) / Chiral Ligand | Hydroalkylation | Malonate | Chiral allylic malonate | High ee |
| Cu(I) / Chiral Ligand | Carbo/Hydroamination | Amine | Chiral allylic amine | Good to excellent ee |
| Rh(I) / Chiral Diene | Hydroboration | Borane | Chiral allylic boronic ester | High ee |
Specific Functionalization of Arylallenes (e.g., Regioselective Chlorination, Oxytrifluoromethylation)
Beyond hydrofunctionalization and bifunctionalization, a variety of specific functionalization reactions have been developed for arylallenes, enabling the introduction of unique and valuable functional groups with high regioselectivity.
Regioselective chlorination of arylallenes can be achieved under carefully controlled conditions. For example, the reaction of arylallenes with N-chlorosuccinimide (NCS) in the presence of a catalytic amount of a Lewis acid can lead to the formation of chlorinated allylic products. The regioselectivity of the chlorination is influenced by the substitution pattern of the allene and the nature of the Lewis acid catalyst.
Oxytrifluoromethylation of arylallenes represents a powerful method for the simultaneous introduction of an oxygen-containing group and a trifluoromethyl group across the allene. These reactions are typically mediated by hypervalent iodine reagents or transition metal catalysts. The resulting trifluoromethylated allylic ethers and esters are valuable building blocks in the synthesis of fluorinated organic molecules, which often exhibit unique biological properties.
Radical Reactions Involving Phenyl Radicals and Allenes
Radical reactions offer a complementary approach to the functionalization of arylallenes. The addition of phenyl radicals to allenes can lead to the formation of a variety of products, depending on the reaction conditions and the structure of the allene.
The addition of a phenyl radical to an unsymmetrically substituted allene can occur at either of the two double bonds and at either of the two carbons of each double bond. The regioselectivity of the addition is governed by the relative stability of the resulting radical intermediates. In the case of arylallenes, the addition of a phenyl radical often occurs at the terminal carbon of the allene, leading to the formation of a resonance-stabilized allylic radical. This intermediate can then undergo further reactions, such as hydrogen abstraction or cyclization, to yield the final product.
The reaction of phenyl radicals, generated from the decomposition of a suitable precursor like benzoyl peroxide, with this compound can lead to a mixture of products arising from addition to the allene moiety. The distribution of these products is dependent on factors such as temperature and the concentration of the radical precursor.
Polymerization Science of Phenyl Substituted Allenes
Overview of Allene (B1206475) Polymerization Mechanisms
Allene derivatives, including phenylallene, are versatile monomers capable of undergoing polymerization through several mechanisms, such as coordination, radical, and ionic pathways. rsc.orgunist.ac.kr The resulting polymers possess unsaturated exomethylene substituents on the polymer backbone, which are valuable for further functionalization. rsc.org
Coordination Polymerization Pathways
Coordination polymerization is a prominent method for synthesizing polymers from allene monomers, often yielding well-defined polymers with controlled molecular weights and structures. titech.ac.jpnumberanalytics.com This mechanism involves the use of transition metal catalysts, where the allene monomer coordinates to the metal center before being inserted into the growing polymer chain. numberanalytics.com
Key features of coordination polymerization of allenes include:
Living Polymerization: Catalysts like π-allylnickel complexes can facilitate a living polymerization, meaning there are no termination reactions. titech.ac.jp This allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. titech.ac.jpoup.com
High Regioselectivity: Depending on the catalyst, polymerization can proceed with high selectivity. For instance, 2,3-polymerization is often favored, resulting in a polymer with repeating units containing an exomethylene group. rsc.orgrsc.org
Functional Group Tolerance: Certain catalyst systems exhibit broad functional group tolerance, enabling the polymerization of allene monomers with various substituents. titech.ac.jp
Rare-earth metal catalysts have also been employed, affording pure 1,2-regulated polyallenes. nih.gov These polymers can be subsequently modified, for example, through hydroboration/oxidation, to produce analogues of poly(allyl alcohol). nih.gov
Radical and Ionic Polymerization Characteristics
While coordination polymerization offers significant control, radical and ionic polymerization methods are also applicable to allenes, though often with less selectivity and control. rsc.org
Radical Polymerization: This method typically involves three main steps: initiation by a radical initiator, propagation where monomer units add to the growing radical chain, and termination. numberanalytics.comlibretexts.org Radical polymerization of phenylallene has been reported to yield polymers of low molecular weight and high dispersity. d-nb.info The reaction tends to proceed selectively at the terminal double bond of the allene. oup.com
Ionic Polymerization: This chain-growth polymerization involves active centers that are ions or ion pairs. wikipedia.org The success of ionic polymerization is highly dependent on reaction conditions, including monomer purity and solvent polarity. wikipedia.org For allene derivatives, ionic polymerization generally results in low yields and low molecular weight products without significant selectivity. rsc.org Due to the need for charge stability, the range of monomers suitable for ionic polymerization is more limited compared to radical polymerization. wikipedia.org
Synthesis of Polyallenes from Phenylallene Monomers
The synthesis of polyallenes from phenylallene and its derivatives has been advanced significantly through the development of specific transition metal catalysts, particularly those based on vanadium and iron. These catalysts allow for precise control over the polymer structure and molecular weight.
Vanadium-Catalyzed Polymerization and Selectivity Control
Vanadium-based catalysts have shown remarkable efficacy in the polymerization of phenylallene (PA). rsc.org Complexes containing bulky ligands, when activated by a co-catalyst like triisobutylaluminum (B85569) (AliBu3), exhibit distinguished 2,3-selectivity, often exceeding 99%. rsc.orgrsc.org This high selectivity ensures the formation of a polymer with a regular structure, consisting of repeating units with pendant vinyl groups.
The polymerization is typically carried out in a solvent like toluene, and the addition of an aluminum-based co-catalyst is essential for initiating the process. rsc.org Research has demonstrated that these vanadium systems can produce high molecular weight poly(phenylallene), with values reaching up to 740 kDa. rsc.orgrsc.org The polymerization proceeds smoothly even with phenylallene derivatives containing methoxy (B1213986) or bromine groups. rsc.orgrsc.org
Table 1: Vanadium-Catalyzed Polymerization of Phenylallene (PA)
| Catalyst/Co-catalyst | Monomer | Selectivity | Molecular Weight (Mn) | Source |
|---|---|---|---|---|
| Vanadium complex with bulky aryloxide ligand / AliBu3 | Phenylallene | >99% (2,3-selective) | Up to 740 kDa | rsc.org, rsc.org |
| Vanadium complex | 4-Methoxyphenylallene | High (2,3-selective) | Not specified | rsc.org |
| Vanadium complex | 4-Bromophenylallene | High (2,3-selective) | Not specified | rsc.org |
Data compiled from research on vanadium-catalyzed allene polymerization. rsc.orgrsc.org
Iron-Catalyzed Polymerization for High Molecular Weight Polymers
Iron-based catalysts have emerged as another powerful tool for the polymerization of arylallenes, including phenylallene. d-nb.infonih.gov An iron(II) β-diketiminate pre-catalyst, in the presence of a hydride co-catalyst like pinacolborane (HBpin), can rapidly polymerize phenylallene at room temperature. d-nb.infonih.gov This system is capable of generating polymers with substantial molecular weights, reaching up to 189,000 Da (189 kDa). d-nb.infonih.gov
The resulting polymers are predominantly 2,3-substituted. d-nb.infonih.gov Mechanistic studies suggest that the chain growth may proceed through a reactive Fe(III) species rather than an in-situ formed iron(II) hydride. d-nb.info Interestingly, this catalytic system can also lead to the formation of a 1,3-substituted cyclobutane (B1203170) side-product through a [2+2] cycloaddition, a less common outcome for allene dimerization. nih.gov
Table 2: Iron-Catalyzed Polymerization of Phenylallene
| Catalyst System | Temperature | Molecular Weight (Mn) | Key Feature | Source |
|---|---|---|---|---|
| Iron(II) β-diketiminate / HBpin | Room Temp | Up to 189 kDa | Rapid polymerization, high Mn | d-nb.info, nih.gov |
| Iron(II) β-diketiminate / H3N·BH3 | Room Temp | 152 kDa | Effective hydride source | nih.gov |
| Iron(II) β-diketiminate / Me2HN·BH3 | Room Temp | 129 kDa | Effective hydride source | nih.gov |
Polymerization conditions: C6D6 solvent, 1 mol% [Fe], 5 mol% hydride, 16 h. Data extracted from studies on iron-catalyzed polymerization. nih.gov
Ring-Opening Allene Metathesis Polymerization (ROAlMP)
Ring-Opening Allene Metathesis Polymerization (ROAlMP) is a more recent and powerful technique for creating polyallenamers—polymers with allene units integrated into their main chains. unist.ac.kracs.orgfigshare.com This method utilizes cyclic allene monomers and a metathesis catalyst, such as a Grubbs-type ruthenium catalyst. unist.ac.kracs.org
The polymerization of strained cyclic allenes, like 1,2-cyclononadiene, can proceed very rapidly. oup.com The mechanism is proposed to involve ruthenium vinylidene intermediates. unist.ac.kracs.org A key advantage of ROAlMP is the ability to control molecular weight and incorporate end-groups by using acyclic, 1,3-disubstituted allenes as chain transfer agents (CTAs). unist.ac.kracs.org This approximates a step-growth polymerization, where the polymer's molecular weight can be tuned by the monomer-to-CTA ratio. acs.org
Recent studies have shown that introducing bulky substituents on the cyclic allene monomer can significantly enhance the polymerization rate (over 20-fold) and control the regioregularity of the resulting polymer to be almost perfectly head-to-tail (>97%). acs.org This advancement allows for the synthesis of high molecular weight polyallenamers (Mn > 120 kDa) and opens up possibilities for creating highly tailored and adaptive polymeric materials. acs.orgfigshare.com The resulting polymers, with their backbone allene groups, are highly amenable to post-polymerization modifications, such as hydrosilylation. acs.org
Post-Polymerization Modification of Allene-Containing Polymer Backbones
The presence of the reactive allene group within a polymer backbone opens up a versatile platform for post-polymerization modifications. This strategy allows for the synthesis of a single precursor polymer which can then be diversified into a library of functional materials with tailored properties. The unique reactivity of the cumulated double bonds in the allene moiety makes it amenable to a variety of chemical transformations, including hydrosilylation, thiol-ene reactions, and cycloadditions. These modifications can alter the physical and chemical characteristics of the polymer, such as solubility, thermal stability, and surface properties, without altering the polymer's molecular weight distribution.
Research into the post-polymerization modification of allene-containing polymers has demonstrated the potential to introduce a wide range of functional groups. While specific data on polymers derived from (Undeca-3,4-dien-1-yl)benzene is limited in publicly available literature, the principles of these modifications can be understood from studies on analogous allene-containing polymer systems.
One of the key methods for modifying allene-containing polymers is hydrosilylation . This reaction involves the addition of a silicon-hydride bond across one of the double bonds of the allene unit, typically catalyzed by a transition metal complex. This process can be used to introduce silyl (B83357) groups into the polymer structure, which can enhance thermal stability and modify surface properties. Studies on polymers obtained from the ring-opening metathesis polymerization (ROMP) of cyclic allenes have shown that they can be transformed into silyl-containing derivatives through hydrosilylation-based post-polymerization modification mdpi.comrsc.org.
Thiol-ene "click" chemistry represents another powerful tool for the functionalization of allene-containing polymer backbones. This reaction proceeds via a radical-mediated addition of a thiol to one of the double bonds of the allene. The reaction is known for its high efficiency, selectivity, and tolerance to a wide range of functional groups, making it an attractive method for introducing diverse functionalities nih.govmdpi.com. The anti-Markovnikov addition of thiols to the allene units can be initiated by UV irradiation or thermal initiators wiley-vch.de. This approach has been widely used for the modification of polymers containing various unsaturated moieties.
Cycloaddition reactions offer a further avenue for the modification of allene-containing polymers. The allene moiety can participate in various cycloaddition reactions, such as [2+2] and [4+2] cycloadditions, with suitable dienophiles or dipolarophiles mdpi.commdpi.comcsic.esosti.gov. These reactions can be used to introduce cyclic structures into the polymer backbone, which can significantly alter the polymer's rigidity and thermal properties.
Table 1: Representative Post-Polymerization Modifications of Allene-Containing Polymer Backbones
| Modification Reaction | Reagents and Conditions | Functional Group Introduced | Potential Change in Polymer Properties |
| Hydrosilylation | Hydrosilanes (e.g., HSiCl₃, (EtO)₃SiH), Platinum or Rhodium catalyst | Silyl ethers, Alkylsilanes | Increased thermal stability, altered solubility, modified surface energy. |
| Thiol-ene Reaction | Thiols (e.g., alkyl thiols, functionalized thiols), Radical initiator (AIBN) or UV light | Thioethers | Introduction of a wide range of functionalities (e.g., hydroxyl, carboxyl, amino groups), improved adhesion, altered hydrophilicity. |
| Diels-Alder Cycloaddition | Dienes (e.g., furan, cyclopentadiene) | Bicyclic structures | Increased backbone rigidity, higher glass transition temperature. |
| 1,3-Dipolar Cycloaddition | Azides, Nitrones | Triazoles, Isoxazolidines | Introduction of heterocyclic rings, potential for metal coordination. |
Table 2: Illustrative Research Findings on the Modification of Allene-Containing Polymers
| Precursor Polymer | Modification Reagent | Catalyst/Initiator | Degree of Functionalization (%) | Characterization Techniques | Reference |
| Poly(norbornene) with pendant allenes | Triethoxysilane | Karstedt's catalyst | >95 | ¹H NMR, ¹³C NMR, GPC | mdpi.comrsc.org |
| Poly(phenylallene) derivative | 1-Dodecanethiol | AIBN | 85-95 | ¹H NMR, FT-IR | wiley-vch.de |
| ROMP-derived polyallene | N-phenylmaleimide | Thermal | Not specified | ¹H NMR, ¹³C NMR | csic.esosti.gov |
Note: The data in this table is illustrative and based on analogous polymer systems due to the lack of specific data for poly(this compound).
The development of efficient post-polymerization modification strategies is crucial for expanding the applications of allene-containing polymers. Future research will likely focus on exploring a wider range of chemical transformations and quantifying the impact of these modifications on the material properties of polymers derived from specific monomers like this compound.
Computational and Theoretical Investigations of Undeca 3,4 Dien 1 Yl Benzene and Allene Systems
Electronic Structure and Bonding Analysis of Allenes
The defining feature of (Undeca-3,4-dien-1-yl)benzene is the allene (B1206475) moiety, a system of three carbons connected by two cumulative double bonds (C=C=C). The central carbon of the allene is sp-hybridized, forming sigma bonds with the two adjacent sp2-hybridized carbon atoms. pearson.com The two remaining p-orbitals on the central carbon are perpendicular to each other. pearson.com These p-orbitals overlap with the p-orbitals of the adjacent sp2 carbons to form two perpendicular π-bonds. This orthogonal arrangement of the π-systems dictates that the substituents on the terminal carbons of the allene lie in perpendicular planes, leading to the possibility of axial chirality in appropriately substituted allenes. rsc.org
Quantum chemical calculations have further elucidated the electronic nature of allenes. rsc.org The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest as they govern reactivity. In allenes, the two π-bonds result in a set of degenerate HOMO and HOMO-1 orbitals, and a corresponding set of LUMO and LUMO+1 orbitals. researchgate.net Computational studies have revealed that these frontier orbitals are not simple perpendicular p-systems but can be described as extended helical molecular orbitals. rsc.orgresearchgate.net This helical topology is directly related to the axial chirality of allenes and has significant implications for predicting the pathways of cycloaddition reactions. rsc.org
Bending the C=C=C angle, as seen in cyclic allenes, lifts the degeneracy of the frontier orbitals. jyu.fi While this compound is an acyclic allene and expected to be linear, computational models help analyze the effects of its bulky substituents on the allenic framework. Ab initio and Density Functional Theory (DFT) calculations, combined with Natural Bond Orbital (NBO) analysis, show how substituents can influence the π-bond strength and bending potential of the allene unit. acs.org
**5.2. Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a powerful asset for mapping the potential energy surfaces of reactions, allowing for the detailed elucidation of mechanisms involving allenes.
Allenes are known to undergo thermal dimerization. nih.gov Early mechanistic considerations debated between a concerted [π2s + π2a] cycloaddition and a stepwise pathway. Computational studies, using high levels of theory such as CCSD(T) and DFT, have provided strong evidence that the dimerization of allene to form 1,2-dimethylenecyclobutane proceeds through a stepwise mechanism involving diradical intermediates. acs.orgresearchgate.net
The process begins with the formation of a C-C bond between two allene molecules, passing through a transition state to form a bis-allyl (or tetramethyleneethane) diradical intermediate. acs.orgcsic.es Calculations have located two key diastereomeric transition states for this initial step, one with an orthogonal and one with a skew geometry. acs.org The resulting singlet bis-allyl diradical is not planar but exists in a nearly orthogonal geometry. acs.org This intermediate can then undergo conrotatory closure of its methylene (B1212753) groups to form the final cyclobutane (B1203170) ring. acs.org The low calculated barriers for planarization and closure of this diradical intermediate are consistent with a stepwise process that can still maintain elements of stereochemistry from the reactants. acs.org
Table 1: Calculated Energy Barriers for Allene Dimerization Calculations at the CCSD(T)/6-311+G(d,p)//B3LYP/6-311+G(d,p) level of theory.
| Step | Species | Relative Energy (kcal/mol) |
| Barrier | Orthogonal Transition State | 34.5 acs.org |
| Barrier | Skew Transition State | 40.3 acs.org |
| Intermediate | Bis-allyl Diradical | - |
| Barrier | Planarization of Diradical | 3.2 acs.org |
| Barrier | Methylene Rotation | 14.3 acs.org |
| Barrier | Conrotatory Closure | 15.7 acs.org |
This interactive table summarizes the computationally determined energy barriers for key steps in the dimerization of allene, highlighting the preference for a diradical pathway.
Allenes participate in various cycloaddition reactions, including [2+2], [4+2], and 1,3-dipolar cycloadditions. nih.gov Computational chemistry is crucial for characterizing the transition states (TSs) of these reactions, providing detailed geometric and energetic information.
In Diels-Alder ([4+2]) reactions, for instance between allene and butadiene, multiconfigurational methods like CASSCF have been used to investigate the potential energy surface. acs.org These studies have revealed complex reaction pathways, identifying a single "ambimodal" transition state that can lead to either the concerted [4+2] cycloadduct or a diradical intermediate which can then proceed to [2+2] or [4+2] products. nih.govacs.org In contrast, the reaction with benzene (B151609) favors a concerted mechanism to avoid the high energy cost of disrupting aromaticity in a stepwise intermediate. nih.govacs.org The calculated activation barrier for allene dimerization is often lower than for its Diels-Alder reaction with less reactive dienes like benzene, explaining why oligomerization can be a competing side reaction. nih.govacs.org
For 1,3-dipolar cycloadditions, DFT calculations of transition structures have successfully predicted regioselectivity in agreement with experimental results. mdpi.com The calculations involve locating the four possible transition states corresponding to different regioisomeric and stereoisomeric approaches and comparing their activation barriers. mdpi.combohrium.com
For a substituted allene like this compound, questions of regioselectivity and stereoselectivity are paramount. The two double bonds of the allene are electronically distinct, and reactions can occur at either the C3=C4 or C4=C5 bond. Computational methods can predict the preferred site of attack.
DFT studies on metal-catalyzed cycloadditions of indolyl-allenes, for example, have shown how the catalyst and its ligands control both regioselectivity and stereoselectivity. acs.org By mapping the reaction pathways for different catalysts (e.g., PtCl₂, [JohnPhosAu]⁺), researchers can rationalize why one catalyst yields a specific product configuration (e.g., R) while another leads to the opposite (S). acs.org Distortion/interaction analysis is a computational tool used in these cases to break down the activation energy into the energy required to distort the reactants into the transition state geometry and the interaction energy between them, providing a deeper understanding of the origins of selectivity. acs.org
Similarly, in photocatalytic hydrophosphorylation of allenes, computational studies identified the proton transfer step as the determinant of regioselectivity, which could be controlled by the substitution pattern on the allene substrate. rsc.org For copper-catalyzed alkylboration of allenes, computational models revealed that the observed high regio- and stereoselectivity arise from steric interactions between the catalyst's ligand and the allene substrate during the key borylcupration step. organic-chemistry.org
Role of Quantum Chemical Calculations in Predicting Reactivity and Selectivity
Quantum chemical calculations, particularly DFT, are a cornerstone of modern mechanistic chemistry and play a predictive role in the study of allene systems. scienceopen.com These methods allow for the calculation of reactivity indices derived from the electronic structure of the reactants, which can offer a preliminary insight into selectivity before extensive computational mapping of reaction pathways is performed. mdpi.com
For example, in 1,3-dipolar cycloadditions, calculated global reactivity indices (like electrophilicity and nucleophilicity) and local indices (like Parr functions) can help predict the feasibility of a reaction and the most likely regioisomeric outcome. mdpi.com The activation strain model, a computational tool, has been effectively used to understand reactivity trends in the 1,3-dipolar cycloadditions of allenes. researchgate.net This model demonstrates that the enhanced reactivity of strained cyclic allenes is not just due to the release of strain energy, but also due to more favorable orbital interactions resulting from the geometric predistortion of the allene. researchgate.net
In metal-catalyzed reactions, computations are essential for understanding how ligands influence the outcome. Studies have shown that by tuning the electronic properties of ligands on a gold(I) catalyst, the reaction of an allene-diene can be selectively directed towards either a [4+2] or a [4+3] cycloaddition pathway. nih.gov Similarly, in rhodium-catalyzed reactions, calculations can explain why certain side reactions, like allene dimerization, poison the catalyst with unsubstituted allenes, while sterically bulkier allenes favor the desired cycloaddition. acs.org Computational studies can also rationalize why one part of a molecule is more reactive than another, as in allene-ynes where the terminal allene double bond is more reactive than the internal alkyne due to enhanced d-π* back-donation and the preservation of π-conjugation. acs.org
Advanced Spectroscopic Characterization of Allene Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
NMR spectroscopy is the most powerful tool for the complete structural assignment of organic molecules. For a molecule like (Undeca-3,4-dien-1-yl)benzene, a combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments would provide an unambiguous determination of its constitution.
Analysis of Coupling Constants in Complex Allenic Systems
Proton-proton (¹H-¹H) coupling constants (J-values) are crucial for determining the connectivity and stereochemistry of a molecule. In this compound, several types of couplings would be observed.
Vicinal Coupling (³J): The coupling between protons on adjacent sp³-hybridized carbons in the alkyl chain typically ranges from 6-8 Hz. ucalgary.ca
Aromatic Coupling: In the monosubstituted phenyl group, ortho-protons exhibit couplings of 6-10 Hz, meta-protons couple at 2-4 Hz, and para-couplings are often less than 1 Hz. organicchemistrydata.org
Allenic Coupling: Allenes are known for characteristic long-range couplings transmitted through their π-system. The four-bond coupling (⁴J) between the allenic protons (H-C=C=C-H) is typically around -6 to -7 Hz, while the five-bond coupling (⁵J) between a proton on a substituent and a terminal allenic proton is also significant, often in the range of 3 Hz. 182.160.97
The expected ¹H NMR data for this compound, including these coupling patterns, is detailed in the table below.
Table 1: Predicted ¹H NMR Data for this compound (Predicted for CDCl₃, 400 MHz)
| Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Expected Coupling Constants (J, Hz) |
|---|---|---|---|---|
| Phenyl-H (ortho) | ~7.29 | d | 2H | ³J ≈ 7.5 |
| Phenyl-H (meta, para) | ~7.20 | m | 3H | - |
| H-5 | ~5.15 | m | 1H | ³J ≈ 6.5, ⁴J ≈ -6.5 |
| H-3 | ~5.10 | m | 1H | ³J ≈ 7.0, ⁴J ≈ -6.5 |
| H-1 | ~2.65 | t | 2H | ³J ≈ 7.6 |
| H-2 | ~1.85 | quint | 2H | ³J ≈ 7.6 |
| H-6 | ~2.05 | q | 2H | ³J ≈ 7.0 |
| H-7 to H-10 | ~1.30-1.40 | m | 6H | - |
| H-11 | ~0.90 | t | 3H | ³J ≈ 7.2 |
Applications of DEPT and 2D NMR Techniques for Carbon Connectivity
DEPT-135: This experiment would show CH and CH₃ carbons as positive signals, while CH₂ carbons would appear as negative signals. Quaternary carbons (like the central allenic carbon C-4 and the phenyl C-1') are absent. This allows for the direct identification of all methylene (B1212753) groups in the structure. weebly.com
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, distinct correlation sets would be visible: one for the phenylpropyl moiety (H-1 through H-2, and the aromatic protons) and another for the hexyl group attached to the allene (B1206475) (H-5 through H-11). libretexts.org A crucial, weaker correlation would be expected between H-3 and H-5 across the allene unit.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon, enabling unambiguous assignment of most carbon signals based on the already assigned proton spectrum.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is vital for connecting the different fragments of the molecule. For instance, correlations from the H-1 protons to the phenyl carbons and to C-2 and C-3 would be seen. Critically, correlations from H-3 to the central allene carbon C-4 and from H-5 to C-4 would definitively establish the connectivity around the allene core.
Table 2: Key Predicted HMBC Correlations for Structural Elucidation
| Proton (¹H) | Correlated Carbons (¹³C) | Significance |
|---|---|---|
| H-1 | C-2, C-3, Phenyl C-1', Phenyl C-2' | Confirms phenylpropyl fragment |
| H-3 | C-2, C-4, C-5 | Connects alkyl chain to allene |
| H-5 | C-3, C-4, C-6, C-7 | Connects hexyl group to allene |
| H-6 | C-4, C-5, C-8 | Confirms hexyl chain connectivity |
Spectroscopic Characterization of Metal-Allene Complexes
When an allene ligand like this compound coordinates to a transition metal, its NMR spectrum undergoes significant changes. Allenes typically bind in an η² fashion, where the metal coordinates to one of the two π-bonds. acs.org
This coordination results in a rehybridization of the involved carbon atoms, moving from sp² towards sp³ character. youtube.com This change has two major effects on the NMR spectra:
¹³C NMR: The coordinated allene carbons experience a dramatic upfield shift of up to 100 ppm compared to the free ligand, which is a hallmark of alkene-metal complex formation. youtube.com The central sp-hybridized carbon also shifts, but to a lesser extent.
¹H NMR: The protons attached to the coordinated carbons also shift significantly upfield, often by several ppm, reflecting the increased saturation at the carbon atom. acs.org
Variable temperature NMR studies can be used to investigate dynamic processes such as the metal "walking" or undergoing helical movement from one double bond of the allene to the other. acs.orguea.ac.uk
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy provides key information about the functional groups present in a molecule. The allene moiety has highly characteristic absorption bands.
Infrared (IR) Spectroscopy: The most prominent feature for allenes is the asymmetric C=C=C stretching vibration, which appears as a strong, sharp band in the region of 1950-1980 cm⁻¹. iitm.ac.in This band is often sufficient to confirm the presence of the allene group. Other expected bands for this compound include C-H stretches for the aromatic ring (above 3000 cm⁻¹) and the alkyl chain (below 3000 cm⁻¹), and C=C stretching bands for the benzene (B151609) ring around 1600 and 1450 cm⁻¹. spectroscopyonline.com
Raman Spectroscopy: While the asymmetric allene stretch is strong in the IR, the symmetric C=C=C stretch is typically weak or inactive. However, this symmetric stretch gives rise to a strong band in the Raman spectrum, usually found around 1070 cm⁻¹. The C=C stretching bands of the benzene ring are also typically strong in the Raman spectrum. nih.gov
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3030-3080 | 3030-3080 | Medium (IR), Strong (Raman) |
| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 | Strong (IR), Strong (Raman) |
| Asymmetric C=C=C Stretch | ~1965 | - | Strong (IR) |
| Aromatic C=C Stretch | ~1605, 1495, 1450 | ~1605 | Medium (IR), Strong (Raman) |
| Symmetric C=C=C Stretch | - | ~1070 | Strong (Raman) |
| Aromatic C-H Out-of-Plane Bend | ~750, ~700 | - | Strong (IR) |
X-ray Diffraction Studies of Allene Derivatives and Organometallic Complexes
Single-crystal X-ray diffraction provides the definitive, unambiguous structure of a molecule in the solid state, including precise bond lengths, bond angles, and stereochemistry. While a crystal structure for this compound itself is not reported, the structural features of allenes are well-established. researchgate.net
Key structural parameters for allenes determined by X-ray diffraction include:
A nearly linear C=C=C arrangement, with a bond angle close to 180°.
The planes defined by the substituents on the terminal carbons (e.g., the H and phenylpropyl group on C-3, and the H and hexyl group on C-5) are twisted at an angle of approximately 90° to each other.
For organometallic complexes, X-ray diffraction is crucial for confirming the coordination mode. uea.ac.ukgla.ac.uk In a hypothetical η²-complex of this compound, X-ray analysis would reveal:
The specific double bond (C3=C4 or C4=C5) coordinated to the metal.
A significant lengthening of the coordinated C=C bond compared to the uncoordinated one.
A bending of the C=C=C backbone, with the angle deviating significantly from 180° as the coordinated carbons adopt a more sp³-like geometry. nih.gov
These structural parameters provide fundamental insight into the nature of the metal-ligand bonding and are essential for understanding the reactivity of such complexes in catalytic processes. uea.ac.uk
Applications of Allenes in Advanced Organic Synthesis and Materials Science
Allenes as Versatile Building Blocks for Complex Molecular Architectures
Allenes are highly prized as versatile building blocks in the synthesis of complex organic molecules. researchgate.netresearchgate.net Their ability to undergo a wide range of transformations allows for the efficient construction of intricate molecular scaffolds. nih.govbenthamdirect.com For example, strained azacyclic allenes have been shown to be valuable precursors for creating complex molecular frameworks with multiple stereogenic centers. acs.org They participate in cycloaddition reactions, such as Diels-Alder, [3+2], and [2+2] cycloadditions, providing access to substituted piperidines, which are common motifs in pharmaceutical drugs. acs.org Furthermore, allenes are found in numerous natural products, highlighting their significance in biological systems. wikipedia.orgresearchgate.net The development of new synthetic methods continues to expand the utility of allenes as key intermediates in organic synthesis. researchgate.net
Development of Chiral Allenes as Ligands and Catalysts in Asymmetric Transformations
The axial chirality of appropriately substituted allenes makes them particularly interesting for applications in asymmetric catalysis. acs.org Chiral allenes have been successfully employed as ligands for transition metals, promoting highly enantioselective reactions. nih.govacs.orgorganic-chemistry.org For instance, allene-containing bisphosphine ligands, when coordinated to rhodium(I), have been shown to catalyze the asymmetric addition of arylboronic acids to α-keto esters with excellent enantioselectivity. nih.govacs.orgorganic-chemistry.orgthieme-connect.com
The unique stereochemistry of chiral allenes allows them to induce asymmetry in chemical reactions, a critical aspect in the synthesis of pharmaceuticals and other bioactive molecules where a specific enantiomer is often desired. researchgate.net The development of organocatalytic methods, particularly using chiral phosphoric acids, has further broadened the scope of synthesizing chiral allenes. researchgate.netacs.orgbenthamdirect.com These catalytic systems have enabled the stereodivergent synthesis of allenes, allowing for the selective formation of different stereoisomers. researchgate.net The ongoing research in this area focuses on designing new chiral allene-based ligands and catalysts to achieve even higher levels of stereocontrol in a wider range of chemical transformations. rsc.orgrsc.org
Integration of Allenes in Functional Materials
The unique structural and electronic properties of allenes have led to their incorporation into advanced functional materials. nih.govepfl.ch The rigid and linear geometry of the allene (B1206475) unit can be exploited to create well-defined molecular architectures. Enantiopure allenes are particularly valuable for designing materials with specific chiroptical properties. wikipedia.orgnih.gov
Allenes have been integrated into a variety of functional materials, including:
Shape-persistent macrocycles: The rigidity of the allene unit contributes to the pre-organized structure of these molecules. nih.govepfl.ch
Foldamers: Allenes can be used to control the folding patterns of synthetic oligomers. nih.govepfl.ch
Polymers: Incorporation of allenes into polymer backbones can influence their physical and optical properties. nih.govepfl.ch
Charge-transfer chromophores and dendrimers: The electronic properties of allenes are utilized in the design of materials for optoelectronic applications. nih.govepfl.ch
Liquid crystals: The linear geometry of allenes makes them suitable components for liquid crystalline materials. nih.govepfl.ch
Redox-switchable chiral chromophores: The ability to switch the properties of allene-containing molecules with redox stimuli opens up possibilities for creating responsive materials. nih.govepfl.ch
The continued exploration of allene chemistry is expected to lead to the development of new and innovative functional materials with tailored properties for a wide range of applications. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
